(3-Amino-1H-pirazol-4-IL)(tiofeno-2-IL)metanona

Descripción general

Descripción

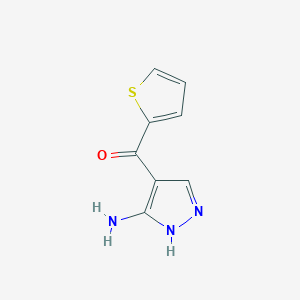

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is a heterocyclic compound that combines a pyrazole ring with a thiophene ring

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Studies indicate that it modulates inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone have been explored against various bacteria and fungi. Preliminary results suggest that it exhibits moderate to strong activity against certain strains, indicating its potential use as an antimicrobial agent in pharmaceuticals .

Pesticidal Properties

There is ongoing research into the use of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone as a pesticide. Its structural features allow for interaction with biological targets in pests, potentially leading to effective pest control solutions. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .

Herbicide Development

The compound's ability to inhibit specific enzymes involved in plant growth presents opportunities for developing selective herbicides. Research is focused on understanding its mode of action and optimizing formulations for agricultural use .

Organic Electronics

In materials science, (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is being investigated for applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is crucial for enhancing device performance .

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Research into copolymerization techniques is underway to develop materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Case Studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone typically involves the reaction of 3-amino-1H-pyrazole with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the methanone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Mecanismo De Acción

The mechanism of action of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various molecular pathways .

Comparación Con Compuestos Similares

Similar Compounds

(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

(3-Amino-1H-pyrazol-4-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and photovoltaic materials .

Actividad Biológica

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone, with the CAS number 96219-87-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is CHNOS, with a molecular weight of 193.23 g/mol. The compound features a pyrazole ring substituted with an amino group and a thiophene moiety, which contributes to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 193.23 g/mol |

| Solubility | 0.489 mg/ml |

| Log S (ESOL) | -2.6 |

| Bioavailability Score | 0.55 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown IC values in the low micromolar range against HeLa cells and other tumor models . The mechanism of action is often linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory activities. In particular, studies demonstrate that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The presence of electron-donating groups in the structure appears to enhance this activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the pyrazole scaffold influence biological activity. Key observations include:

- Substituents on the Pyrazole Ring : The introduction of various substituents can significantly alter the potency and selectivity of the compound against specific targets.

- Thiophene Moiety : The presence of thiophene enhances lipophilicity and may contribute to improved cellular uptake and bioactivity .

Table: SAR Insights for Pyrazole Derivatives

| Compound Structure | Activity Type | IC Values |

|---|---|---|

| 1-(4-methoxyphenyl)-3-pyrazole | Anticancer | 0.08–12.07 µM |

| 1-thiocarbamoyl 3-substituted | Anti-inflammatory | Comparable to indomethacin |

| Pyrazole with thiophene | Antimicrobial | Variable by strain |

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

- Anticancer Study : A novel series of pyrazoles were tested against multiple cancer cell lines, revealing significant cytotoxicity attributed to their ability to inhibit tubulin polymerization.

- Anti-inflammatory Research : Compounds were evaluated for their ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory agents.

- Antimicrobial Testing : A range of pyrazole derivatives was tested against various pathogens, demonstrating significant inhibitory effects that warrant further exploration.

Propiedades

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSHGSCMEXOBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468397 | |

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96219-87-3 | |

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.